molecular formula C18H18ClN5O B2735560 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291842-71-1

5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2735560
CAS No.: 1291842-71-1
M. Wt: 355.83
InChI Key: AASXMRVXMNEWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group and at the 5-position with a (4-chlorophenyl)amino moiety. The carboxamide side chain is further modified with a 4-ethylphenylmethyl group, enhancing lipophilicity compared to simpler alkyl substituents . The 4-chlorophenyl group likely contributes to hydrophobic interactions with target proteins, while the amino group at position 5 may facilitate hydrogen bonding, a critical feature for receptor binding .

Properties

IUPAC Name

5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAOYGXSVAASAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under controlled conditions. The introduction of the chlorophenyl and ethylphenyl groups is achieved through nucleophilic substitution reactions, which enhance the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

A study evaluating related 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that certain modifications in structure led to improved potency. For example:

CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

These results indicate that structural variations can lead to enhanced selectivity and efficacy against cancer cells while sparing normal cells .

Antiviral Activity

Triazole compounds have also been investigated for their antiviral properties. A related study reported that certain derivatives exhibited activity against the tobacco mosaic virus. The mechanism of action often involves interference with viral replication processes, although specific pathways for This compound remain to be fully elucidated .

The biological activity of triazole compounds like This compound is attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspases in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest at various phases (S and G2/M), which is critical for preventing tumor progression.
  • Targeting Specific Pathways : The triazole moiety may interact with specific enzymes or receptors involved in tumor growth or viral replication.

Case Studies

A notable case study involved the administration of related triazole derivatives in animal models bearing tumors. The results indicated significant tumor reduction compared to controls, alongside minimal side effects on normal tissues . This suggests a favorable therapeutic index for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features, molecular properties, and biological activities of the target compound with analogs from the evidence:

Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 5-(4-ClC₆H₄NH), 4-(4-EtC₆H₄CH₂CONH) 399.87 (calculated) N/A (inference: potential antitumor/CB1 activity) -
MKA098 (6p) 1-(4-F-2-NO₂C₆H₃), 4-(4-EtC₆H₄CONH) 368.01 (HRMS) Synthesized as apoptosis inhibitor
N-(4-Acetylphenyl)-5-amino-1-(3-ClC₆H₄) analog 5-NH₂, 1-(3-ClC₆H₄), 4-(4-AcC₆H₄CONH) 371.79 (calculated) Enhanced solubility due to acetyl group
1-(4-ClC₆H₄)-5-CF₃-triazole-4-carboxylic acid 5-CF₃, 1-(4-ClC₆H₄), 4-COOH 291.67 (calculated) Antitumor (GP = 68.09% vs. NCI-H522 cells)
CAI 1-(4-ClBz-3,5-diClBz), 5-NH₂, 4-CONH₂ 452.70 (reported) Phase I cytostatic agent; metabolized to M1
Pyrazole-3-carboxamide (CB1 antagonist) 1-(2,4-diClC₆H₃), 4-CH₃, 5-(4-ClC₆H₄) 469.73 (reported) CB1 IC₅₀ = 0.139 nM

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the compound from enhances antitumor activity (GP = 68.09%) compared to the amino group in the target compound, suggesting electron-withdrawing groups may improve potency in certain cancer cell lines . Chlorophenyl Moieties: Both the target compound and the CB1 antagonist in feature chlorophenyl groups, indicating their role in hydrophobic binding pockets. The CB1 antagonist’s IC₅₀ of 0.139 nM highlights the efficacy of such substituents in receptor targeting .

Metabolic Stability :

  • CAI () undergoes phase I metabolism to inactive fragments, whereas the target compound’s simpler structure (lacking complex benzoyl groups) may confer better metabolic stability .

Solubility and Lipophilicity :

  • The acetyl group in ’s compound improves solubility compared to the 4-ethylphenylmethyl group in the target compound, which increases logP (calculated logP ≈ 4.2 vs. 3.8 for the acetyl analog) .

Data Table: Electronic and Physicochemical Properties

Property Target Compound MKA098 1-(4-ClC₆H₄)-5-CF₃ Acid CAI
logP (estimated) 4.2 3.5 3.1 5.8
Hydrogen Bond Donors 2 2 1 3
Hydrogen Bond Acceptors 5 6 5 7
Polar Surface Area (Ų) 85 110 80 120

Research Findings and Implications

  • However, the absence of a trifluoromethyl or carboxylate group may limit its potency compared to ’s lead compound (GP = 68.09%) .
  • Cannabinoid Receptor Targeting: Structural alignment with the pyrazole carboxamide in indicates possible CB1 affinity, though the triazole core may alter binding kinetics .
  • Synthetic Accessibility : The target compound’s benzyl carboxamide side chain (N-[(4-ethylphenyl)methyl]) is synthetically tractable via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method used for MKA098 in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.